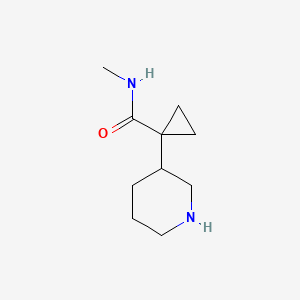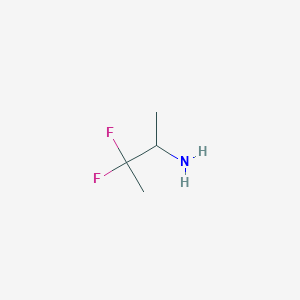![molecular formula C13H15ClN2O B13250783 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B13250783.png)
3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline is a complex organic compound featuring an oxazole ring substituted with a chloromethyl group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the reaction of 4-methyl-2-aminophenol with chloroacetyl chloride to form the oxazole ring. This intermediate is then reacted with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxide derivative.
Scientific Research Applications
3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The oxazole ring can interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound also features a chloromethyl group and an oxazole ring but differs in its additional functional groups and overall structure.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another heterocyclic compound with similar reactivity but different applications in medicinal chemistry.
Uniqueness
3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H15ClN2O/c1-9-12(8-14)17-13(15-9)10-5-4-6-11(7-10)16(2)3/h4-7H,8H2,1-3H3 |
InChI Key |
TYOBJRWPEZMMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)N(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


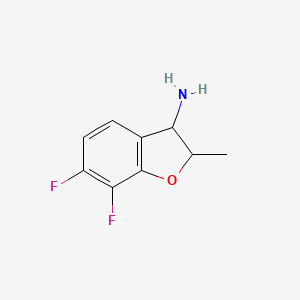
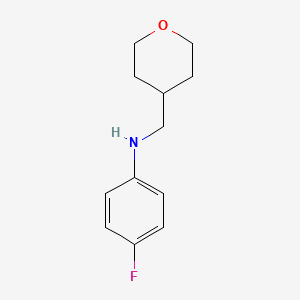
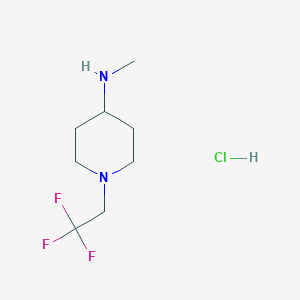
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13250709.png)
![2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13250712.png)
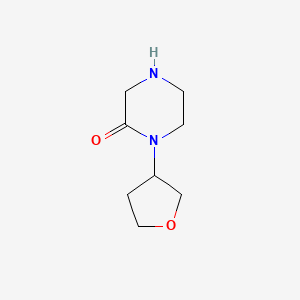
![(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13250729.png)
![2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250734.png)
![{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13250740.png)
![1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13250748.png)
![(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B13250752.png)
